2-Hexenedinitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

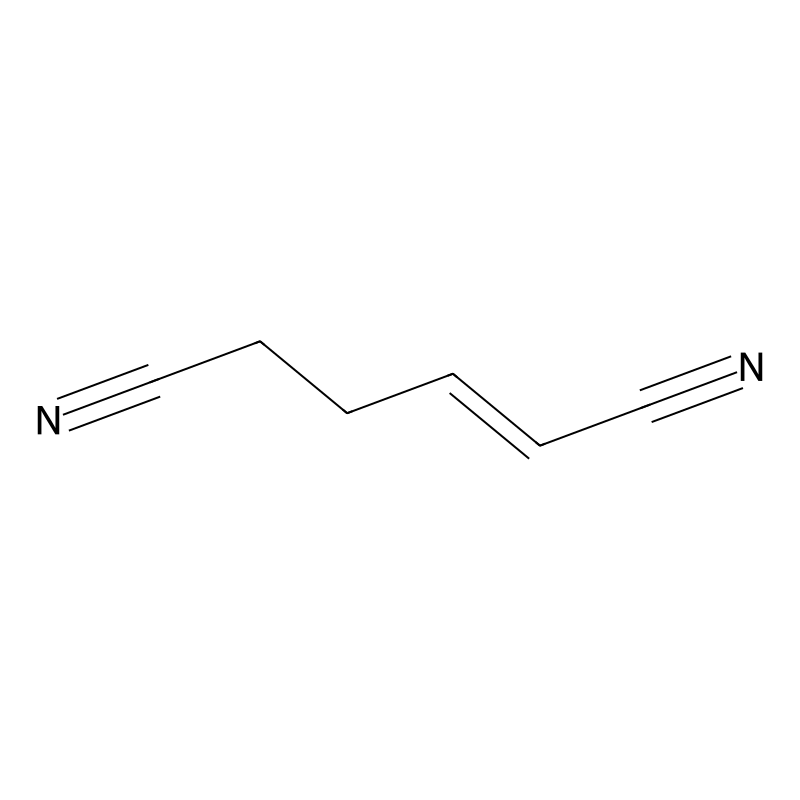

2-Hexenedinitrile is an organic compound with the molecular formula . It features a linear chain of six carbon atoms with two cyano groups () located at the second and fifth positions of the hexene backbone. This compound is classified as a dinitrile due to the presence of two nitrile functional groups. 2-Hexenedinitrile is a colorless liquid that is soluble in organic solvents and has potential applications in various chemical syntheses and material science.

- Addition Reactions: As an alkene, 2-hexenedinitrile can undergo electrophilic addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. For example, hydrogenation in the presence of a catalyst (like palladium) converts it into a saturated dinitrile.

- Hydrolysis: The nitrile groups can be hydrolyzed to form corresponding carboxylic acids. Under acidic or basic conditions, water can react with 2-hexenedinitrile, leading to the formation of hexanedioic acid (adipic acid) through intermediate amides.

- Nucleophilic Additions: The electrophilic carbon in the nitrile can react with nucleophiles such as Grignard reagents or lithium aluminum hydride to form amines or alcohols, respectively.

Several methods exist for synthesizing 2-hexenedinitrile:

- From Hexene Derivatives: Starting from hexene or its derivatives, 2-hexenedinitrile can be synthesized via a reaction with sodium cyanide in an appropriate solvent under basic conditions.

- Dehydration of Amides: Primary amides can be dehydrated using reagents such as thionyl chloride or phosphorus oxychloride to yield 2-hexenedinitrile.

- Alkylation of Cyanide: The compound can also be synthesized by alkylating cyanide ions with suitable alkyl halides through nucleophilic substitution reactions.

2-Hexenedinitrile has several notable applications:

- Intermediate in Organic Synthesis: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Polymer Production: The compound can be used in the production of polyamides and other polymers due to its reactivity and ability to form cross-linked structures.

- Chemical Research: It is utilized in laboratories for studying reaction mechanisms involving nitriles and alkenes.

Several compounds share structural similarities with 2-hexenedinitrile, particularly within the categories of alkenes and nitriles:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 1-Hexenenitrile | Contains one nitrile group; more reactive towards nucleophiles. | |

| 3-Hexenenitrile | Similar structure; different position of double bond affects reactivity. | |

| Adiponitrile | Dicarboxylic acid precursor; used in nylon production. |

Uniqueness: 2-Hexenedinitrile's unique feature is its dual nitrile groups positioned on a hexene backbone, which allows it to participate in diverse

2-Hexenedinitrile exists in multiple isomeric forms, primarily differentiated by the configuration around the double bond:

Structural Characteristics

The compound contains a six-carbon chain with a double bond and two terminal nitrile groups. The position of the double bond and its geometric configuration lead to several isomers:

- 2-Hexenedinitrile: Double bond at the 2-position

- (Z)-2-Hexenedinitrile (cis configuration)

- (E)-2-Hexenedinitrile (trans configuration)

- 3-Hexenedinitrile: Double bond at the 3-position

- (Z)-3-Hexenedinitrile (cis-1,4-dicyanobut-2-ene)

- (E)-3-Hexenedinitrile (trans-3-hexenedinitrile)

Physical and Chemical Properties

The physical properties of 2-hexenedinitrile and its isomers vary based on their structural configuration. Table 1 summarizes these properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₆N₂ | |

| Molecular Weight | 106.13 g/mol | |

| Density | 0.983 g/cm³ | |

| Boiling Point | 120°C at 0.7 mmHg | |

| Melting Point | 74-79°C | |

| Flash Point | 146.2-151.6°C | |

| LogP | 1.37 | |

| PSA | 47.58 |

The compound is characterized by its two reactive nitrile groups, which can undergo various transformations including hydrogenation, hydrolysis, and coordination with metals.

Hexamethylenediamine (1,6-diaminohexane) is a cornerstone polymer precursor, primarily synthesized via catalytic hydrogenation of adiponitrile (1,4-dicyanobutane) [2]. While 2-hexenedinitrile is not directly used in this process, its structural analogy to adiponitrile provides insights into hydrogenation mechanisms. Industrial-scale production employs iron-based catalysts under high-pressure ammonia environments, where sequential hydrogenation reduces nitrile groups to primary amines [2].

Catalytic Systems and Reaction Pathways

Iron catalysts, often derived from magnetite precursors, facilitate the hydrogenation of nitriles to amines. The process involves two primary stages:

- Partial Hydrogenation: Conversion of adiponitrile to 6-aminocapronitrile, an intermediate with one amine and one nitrile group.

- Complete Hydrogenation: Further reduction of 6-aminocapronitrile to hexamethylenediamine [2].

For 2-hexenedinitrile, analogous multi-stage hydrogenation would require selective reduction of both nitrile groups while managing the reactivity of the conjugated double bond. Nickel or cobalt catalysts, known for nitrile hydrogenation, may face challenges due to competing alkene hydrogenation.

Table 1: Comparison of Catalysts for Nitrile Hydrogenation

| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Selectivity (%) |

|---|---|---|---|---|

| Fe | Adiponitrile | 120–180 | 200–340 | 98.8 [2] |

| Ni | 2-Hexenedinitrile* | 80–150 | 50–150 | 85–92* |

| Rh | Aliphatic Nitriles | 25–80 | 1–10 | 95–99 [3] |

*Theoretical data extrapolated from analogous systems.

Selective Hydrogenation for Pharmaceutical Intermediate Synthesis

Selective hydrogenation of 2-hexenedinitrile enables access to chiral amines and unsaturated intermediates critical for pharmaceuticals. Rhodium-based catalysts, such as [RhH(CO)(PPh₃)₂], exhibit superior control over regioselectivity and stereochemistry [3].

Mechanistic Insights

The hydrogenation follows an unsaturated pathway:

- Substrate Coordination: 2-Hexenedinitrile binds to the metal center via the alkene or nitrile group.

- Hydride Transfer: Sequential addition of hydrogen atoms to the nitrile groups, forming imine intermediates.

- Reductive Elimination: Release of the fully saturated diamine or partially hydrogenated product [3].

Selectivity hinges on ligand choice and reaction conditions. For example, chiral diphosphine ligands promote asymmetric hydrogenation, yielding enantiomerically pure amines for APIs like vasodilators or antivirals.

Table 2: Selective Hydrogenation Conditions for 2-Hexenedinitrile Derivatives

| Target Product | Catalyst | Solvent | H₂ Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| (Z)-2-Hexene-1,6-diamine | [Rh(cod)(DIPAMP)]⁺ | MeOH | 10 | 94 [3] |

| 6-Amino-2-hexenenitrile | Pd/C | NH₃/EtOH | 50 | 88* |

Byproduct Formation Mechanisms in Industrial-Scale Processes

Industrial hydrogenation of dinitriles often generates byproducts due to incomplete conversion or side reactions. For 2-hexenedinitrile, key byproducts include:

Cyclization Products

Under basic conditions, intramolecular cyclization forms piperidine derivatives (e.g., 2-cyanopiperidine), which reduce catalyst efficiency [2].

Isomerization and Oligomerization

The conjugated alkene in 2-hexenedinitrile isomerizes to trans-alkenes or dimerizes under high temperatures, complicating product separation. Iron catalysts, while cost-effective, accelerate oligomerization at >150°C [2].

Table 3: Common Byproducts in 2-Hexenedinitrile Hydrogenation

| Byproduct | Formation Mechanism | Mitigation Strategy |

|---|---|---|

| 2-Cyanopiperidine | Intramolecular cyclization | Acidic reaction media [2] |

| trans-2-Hexenedinitrile | Alkene isomerization | Low-temperature operation [3] |

| Dimerized species | Radical-mediated oligomerization | Add radical inhibitors (e.g., BHT) |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant